Cas no 1779806-94-8 (2-(Chloromethyl)cyclopropane-1-carboxylic acid)

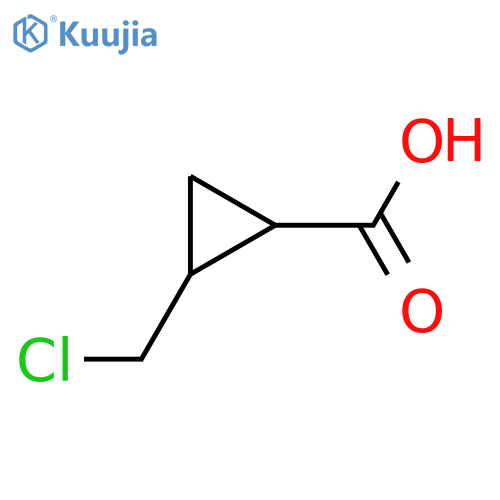

1779806-94-8 structure

商品名:2-(Chloromethyl)cyclopropane-1-carboxylic acid

CAS番号:1779806-94-8

MF:C5H7ClO2

メガワット:134.560880899429

MDL:MFCD24506559

CID:5039443

PubChem ID:76225687

2-(Chloromethyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(CHLOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID

- MFCD24506559

- 2-(chloromethyl)cyclopropanecarboxylic acid

- PB43686

- D85971

- EN300-1084943

- 1779806-94-8

- PB41282

- SY321302

- PS-15672

- 2-(CHLOROMETHYL)CYCLOPROPANE-1-CARBOXYLICACID

- 2-(Chloromethyl)cyclopropane-1-carboxylic acid

-

- MDL: MFCD24506559

- インチ: 1S/C5H7ClO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)

- InChIKey: UTMFMZALCNUPDJ-UHFFFAOYSA-N

- ほほえんだ: ClCC1CC1C(=O)O

計算された属性

- せいみつぶんしりょう: 134.0134572g/mol

- どういたいしつりょう: 134.0134572g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 113

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 0.7

2-(Chloromethyl)cyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1096266-1G |

2-(chloromethyl)cyclopropane-1-carboxylic acid |

1779806-94-8 | 97% | 1g |

$1125 | 2024-07-21 | |

| Chemenu | CM621620-5g |

2-(Chloromethyl)cyclopropane-1-carboxylic acid |

1779806-94-8 | 95%+ | 5g |

$3265 | 2023-02-18 | |

| Enamine | EN300-1084943-0.5g |

2-(chloromethyl)cyclopropane-1-carboxylic acid |

1779806-94-8 | 95% | 0.5g |

$1426.0 | 2023-10-27 | |

| Enamine | EN300-1084943-2.5g |

2-(chloromethyl)cyclopropane-1-carboxylic acid |

1779806-94-8 | 95% | 2.5g |

$2912.0 | 2023-10-27 | |

| Enamine | EN300-1084943-10.0g |

2-(chloromethyl)cyclopropane-1-carboxylic acid |

1779806-94-8 | 10g |

$6390.0 | 2023-05-26 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95770-1G |

2-(chloromethyl)cyclopropane-1-carboxylic acid |

1779806-94-8 | 97% | 1g |

¥ 5,986.00 | 2023-04-14 | |

| Chemenu | CM621620-250mg |

2-(Chloromethyl)cyclopropane-1-carboxylic acid |

1779806-94-8 | 95%+ | 250mg |

$436 | 2023-02-18 | |

| Chemenu | CM621620-1g |

2-(Chloromethyl)cyclopropane-1-carboxylic acid |

1779806-94-8 | 95%+ | 1g |

$1088 | 2023-02-18 | |

| Enamine | EN300-1084943-10g |

2-(chloromethyl)cyclopropane-1-carboxylic acid |

1779806-94-8 | 95% | 10g |

$6390.0 | 2023-10-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95770-100mg |

2-(chloromethyl)cyclopropane-1-carboxylic acid |

1779806-94-8 | 97% | 100mg |

¥1497.0 | 2024-04-23 |

2-(Chloromethyl)cyclopropane-1-carboxylic acid 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

1779806-94-8 (2-(Chloromethyl)cyclopropane-1-carboxylic acid) 関連製品

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 13769-43-2(potassium metavanadate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1779806-94-8)2-(Chloromethyl)cyclopropane-1-carboxylic acid

清らかである:99%/99%

はかる:500mg/5g

価格 ($):772.0/2277.0